

# Comparative Docking Analysis of 5-Ethoxy-2-mercaptobenzimidazole Derivatives as Potential Antimicrobial Agents

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## Compound of Interest

Compound Name:	5-Ethoxy-2-mercaptobenzimidazole
Cat. No.:	B183169

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This guide provides a comparative analysis of the molecular docking studies of a series of synthesized **5-Ethoxy-2-mercaptobenzimidazole** derivatives. The in-silico docking results are juxtaposed with in-vitro antibacterial and antifungal screening data to offer a comprehensive overview of their potential as antimicrobial agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Overview of Studied Compounds

A series of novel **5-Ethoxy-2-mercaptobenzimidazole** derivatives were synthesized and evaluated for their antimicrobial properties. The core structure of **5-Ethoxy-2-mercaptobenzimidazole** was modified by introducing various substituents to explore their structure-activity relationships. The synthesized compounds are detailed in the tables below.

## Comparative Docking Performance

Molecular docking studies were performed to investigate the binding affinity of the synthesized **5-Ethoxy-2-mercaptobenzimidazole** derivatives against the enzyme Dihydrofolate Reductase (DHFR), a validated target for antimicrobial drugs. The docking scores, presented as Glide XP

scores, indicate the predicted binding affinity of each compound to the active site of the enzyme.

Table 1: Molecular Docking Scores of **5-Ethoxy-2-mercaptopbenzimidazole** Derivatives against DHFR

Compound ID	Substituent	Glide XP Docking Score (kcal/mol)
AZ-1	Pyrrolidin-1-yl	-6.74
AZ-2	Piperidin-1-yl	-7.12
AZ-3	2-Methylpiperidin-1-yl	-6.98
AZ-4	2,6-Dimethylpiperidin-1-yl	-7.53
AZ-5	4-Methylpiperazin-1-yl	-7.21
AZ-6	Morpholin-4-yl	-6.88

## In-Vitro Antimicrobial Activity

The synthesized compounds were screened for their in-vitro antibacterial activity against *Bacillus subtilis* and antifungal activity against *Candida albicans*. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized below.

Table 2: In-Vitro Antimicrobial Activity (MIC in  $\mu\text{g/ml}$ ) of **5-Ethoxy-2-mercaptopbenzimidazole** Derivatives

Compound ID	Bacillus subtilis MIC ( $\mu$ g/ml)	Candida albicans MIC ( $\mu$ g/ml)
AZ-1	31.25	62.5
AZ-2	31.25	62.5
AZ-3	250	125
AZ-4	31.25	31.25
AZ-5	31.25	62.5
AZ-6	31.25	62.5

## Experimental Protocols

### General Synthetic Procedure

The synthesis of the target **5-Ethoxy-2-mercaptopbenzimidazole** derivatives was achieved through a Mannich reaction. A mixture of 5-ethoxy-2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazole, paraformaldehyde, and the respective secondary amine was refluxed in dioxane. The reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated, and the residue was purified to yield the final compounds.[1]

### In-Vitro Antimicrobial Screening

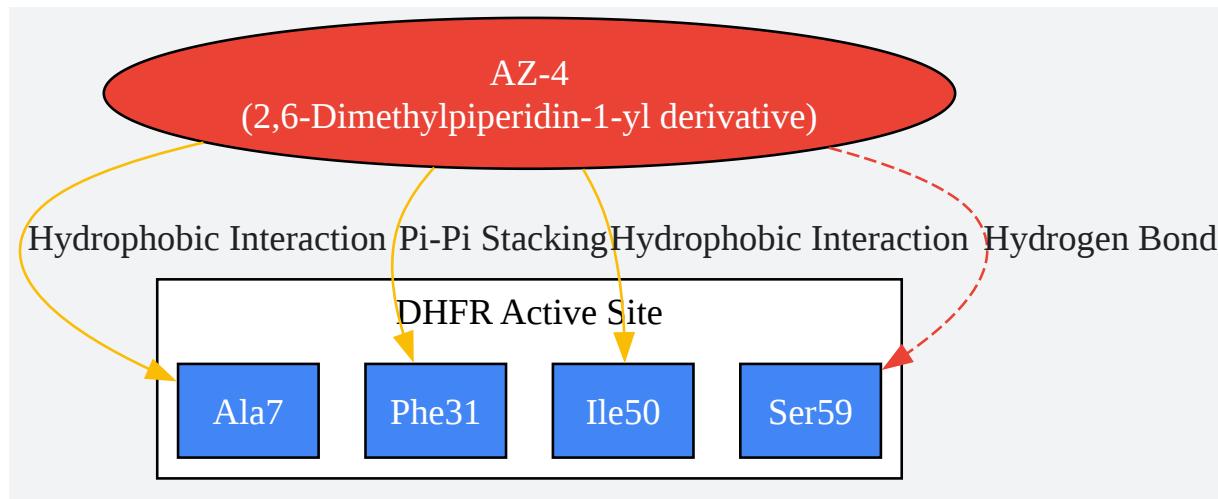
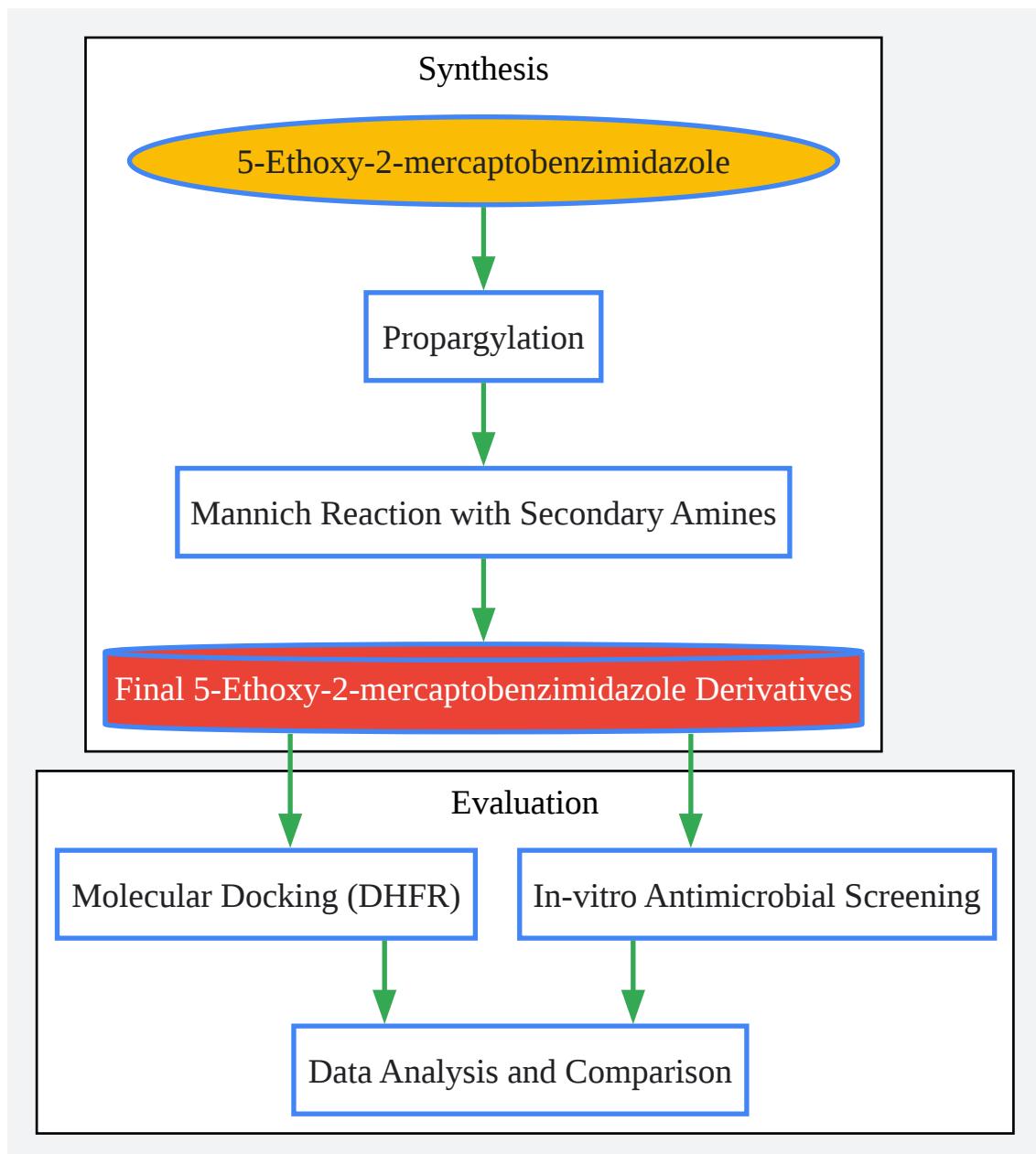
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The compounds were serially diluted in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microplates. A standardized inoculum of the test microorganisms was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi. The MIC was determined as the lowest concentration of the compound that showed no visible growth.[1]

### Molecular Docking Protocol

The molecular docking study was performed using the Glide XP protocol. The crystal structure of Dihydrofolate Reductase (DHFR) was obtained from the Protein Data Bank. The protein was prepared for docking by assigning charges, adding hydrogens, and minimizing the structure.

The ligands (synthesized compounds) were built and optimized. The docking grid was generated around the active site of the enzyme. The ligands were then docked into the prepared grid, and the resulting poses were scored using the Glide XP scoring function.[\[1\]](#)

## Visualizations



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## References

- 1. researchgate.net [researchgate.net]
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